molecular formula C20H20N2O3S B2816252 1-(cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide CAS No. 1428362-55-3

1-(cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide

Cat. No.: B2816252
CAS No.: 1428362-55-3
M. Wt: 368.45
InChI Key: KMVDYEIFSDKRIP-UHFFFAOYSA-N
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Description

1-(cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropylsulfonyl group: This step may involve sulfonylation reactions using reagents like cyclopropylsulfonyl chloride.

    Attachment of the fluorenyl group: This can be done through coupling reactions, possibly using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification processes: Employing techniques like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents to introduce oxygen functionalities.

    Reduction: Employing reducing agents to remove oxygen functionalities or reduce double bonds.

    Substitution: Replacing one functional group with another using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Using it in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide would involve its interaction with specific molecular targets. This could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds with similar azetidine rings but different substituents.

    Fluorenyl compounds: Molecules containing the fluorenyl group with various functional groups.

Uniqueness

1-(cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c23-20(15-11-22(12-15)26(24,25)17-6-7-17)21-16-5-8-19-14(10-16)9-13-3-1-2-4-18(13)19/h1-5,8,10,15,17H,6-7,9,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVDYEIFSDKRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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